2-Imino-1-(3-methoxy-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide
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Overview
Description
- This compound is a mouthful, so let’s break it down. The core structure is an anthracene derivative with a triazacyclononane ring fused to it.
- The compound’s IUPAC name is quite descriptive: 2-Imino-1-(3-methoxy-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide .
- It contains an imino group (–NH) and a carboxylic acid group (–COOH), which suggests potential reactivity.
- The methoxy group (–OCH₃) contributes to its solubility and lipophilicity.
- Overall, this compound is a complex heterocyclic system with potential biological activity.
Preparation Methods
Industrial Production: As of my last update (2021), industrial-scale production methods remain undisclosed. Research labs may synthesize it for specific studies.
Chemical Reactions Analysis
Reactivity: Given its functional groups, it could undergo various reactions
Common Reagents and Conditions:
Major Products: These reactions would yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Investigate its photophysical properties, stability, and reactivity.
Biology: Explore its potential as a fluorescent probe or drug candidate.
Medicine: Assess its pharmacological activity (e.g., antimicrobial, anticancer).
Industry: Consider applications in materials science (e.g., OLEDs, sensors).
Mechanism of Action
- Unfortunately, specific information on its mechanism of action is scarce. its structural features suggest potential interactions with biomolecules (e.g., proteins, DNA).
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight its distinctive features (e.g., the imino group, methoxy substitution).
Properties
Molecular Formula |
C21H25N5O4 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
6-imino-7-(3-methoxypropyl)-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H25N5O4/c1-29-10-5-9-26-18(22)15(20(27)23-13-14-6-4-11-30-14)12-16-19(26)24-17-7-2-3-8-25(17)21(16)28/h2-3,7-8,12,14,22H,4-6,9-11,13H2,1H3,(H,23,27) |
InChI Key |
UPLXHYOHPJCVMM-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C2=C(C=C(C1=N)C(=O)NCC3CCCO3)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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